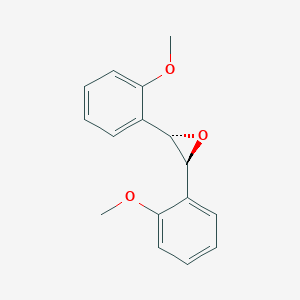
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of a corresponding alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction under milder conditions, reducing the need for hazardous reagents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry can be exploited to create enantiomerically pure compounds, which are valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials with desirable properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This ring-opening reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The resulting products can then participate in further chemical transformations, contributing to the compound’s versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-bis(2-methoxyphenyl)oxirane: The enantiomer of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane, with similar chemical properties but different stereochemistry.
(2S,3S)-2,3-bis(4-methoxyphenyl)oxirane: A compound with methoxy groups in the para position, which can affect its reactivity and applications.
(2S,3S)-2,3-bis(2-chlorophenyl)oxirane:
Uniqueness
This compound is unique due to the presence of methoxy groups in the ortho position, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials with tailored properties.
Propriétés
Numéro CAS |
61080-16-8 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane |
InChI |
InChI=1S/C16H16O3/c1-17-13-9-5-3-7-11(13)15-16(19-15)12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
UFNKMKZBISPOKK-HOTGVXAUSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2[C@@H](O2)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=CC=C1C2C(O2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
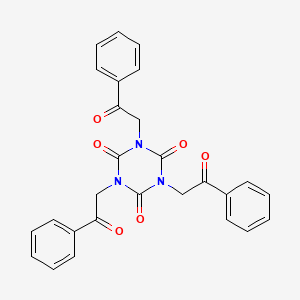
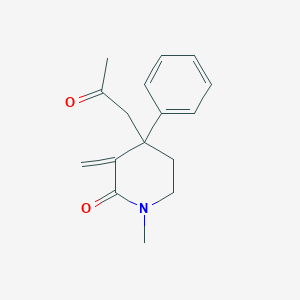
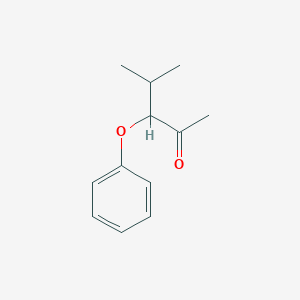
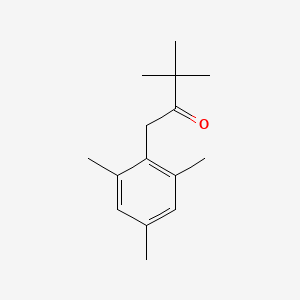
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
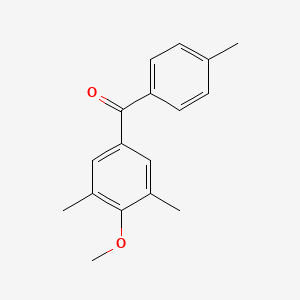
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
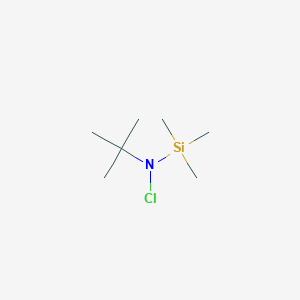
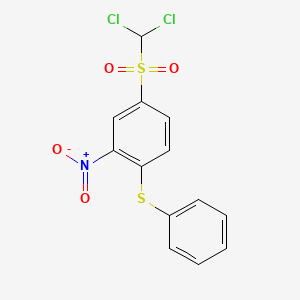
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
